6-Chloro-4-(difluoromethyl)pyridin-2-ol
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Overview
Description
6-Chloro-4-(difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H4ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(difluoromethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 6-chloro-2-pyridinol with difluoromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 6-chloro-4-(difluoromethyl)pyridin-2-amine.
Substitution: Formation of 6-methoxy-4-(difluoromethyl)pyridin-2-ol.
Scientific Research Applications
6-Chloro-4-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
6-Chloro-4-(difluoromethyl)pyridin-2-ol is unique due to the presence of both chloro and difluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity compared to its trifluoromethyl analogs .
Properties
Molecular Formula |
C6H4ClF2NO |
---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-4-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-1-3(6(8)9)2-5(11)10-4/h1-2,6H,(H,10,11) |
InChI Key |
CYZFRVJTWMFWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)C(F)F |
Origin of Product |
United States |
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